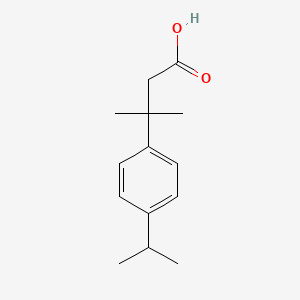

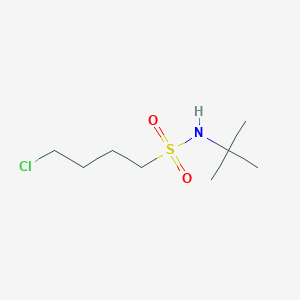

![molecular formula C17H16N2O3S2 B2909554 N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide CAS No. 2034594-39-1](/img/structure/B2909554.png)

N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N1-(2-([2,3’-bithiophen]-5-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide” is a chemical compound with the empirical formula C12H12N2O4 . It is also known as N1,N2-Bis(furan-2-ylmethyl)oxalamide . This compound is a ligand for the copper-catalyzed coupling of aryl halides and nitrogen heterocycles .

Synthesis Analysis

The synthesis of this compound involves the use of 2-furoic acid, furfurylamine, and furfuryl alcohol . The reactions are carried out in a microwave reactor in the presence of effective coupling reagents . The reaction time, the solvent, and the amounts of the substrates are optimized .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The compound contains furan rings, which are five-membered aromatic rings with four carbon atoms and one oxygen atom . It also contains an oxalamide group, which is a type of amide group .Chemical Reactions Analysis

This compound is used as a ligand in the copper-catalyzed coupling of aryl halides and nitrogen heterocycles . This suggests that it can participate in complex chemical reactions involving these types of compounds.Physical And Chemical Properties Analysis

The compound has a molecular weight of 248.23 . It is available in powder form and has an assay of ≥95% . The SMILES string representation of the compound is O=C(C(NCC1=CC=CO1)=O)NCC2=CC=CO2 .Scientific Research Applications

Catalysis in Organic Synthesis

This compound serves as a ligand for copper-catalyzed coupling reactions. It facilitates the coupling of aryl halides with nitrogen heterocycles, which is a critical reaction in the synthesis of complex organic molecules .

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer activity . Specifically, they have been studied against human liver carcinoma cells, showing high activities with IC50 values comparable to the reference drug doxorubicin .

Pharmaceutical Agent Synthesis

The furan and thiophene moieties present in the compound are common in pharmaceutical agents due to their chemotherapeutic behavior. They are used in the synthesis of various drugs with antimicrobial, anticancer, antitumor, and anti-inflammatory properties .

Agrochemical Development

The structural motifs present in the compound, such as the furan and thiophene rings, are also valuable in designing agrochemicals. These compounds can be tailored to exhibit specific activities against agricultural pests and diseases .

Material Science

In material science, the compound’s ability to act as a ligand can be utilized in the development of new materials with specific electronic properties, which is essential for creating advanced semiconductors and conductive materials .

Biochemical Research

The compound’s structure allows it to interact with various biological targets, making it useful in biochemical research to study cell signaling pathways and the molecular mechanisms of diseases .

Synthetic Chemistry

As a building block, this compound is used in synthetic chemistry to construct complex molecules that can serve as intermediates in the synthesis of natural products or novel pharmaceuticals .

Environmental Chemistry

The compound’s derivatives can be used in environmental chemistry to develop sensors and indicators for the detection of pollutants and toxins due to their specific reactivity with certain hazardous substances .

Mechanism of Action

While the exact mechanism of action of this compound is not specified in the retrieved papers, it is known that it acts as a ligand in copper-catalyzed reactions . Ligands are molecules or ions that bind to a central metal atom to form a coordination complex. In this case, the compound likely binds to a copper atom to facilitate the coupling of aryl halides and nitrogen heterocycles .

Safety and Hazards

properties

IUPAC Name |

N'-(furan-2-ylmethyl)-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S2/c20-16(17(21)19-10-13-2-1-8-22-13)18-7-5-14-3-4-15(24-14)12-6-9-23-11-12/h1-4,6,8-9,11H,5,7,10H2,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBTMQLFKSIZOBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC(=O)C(=O)NCCC2=CC=C(S2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

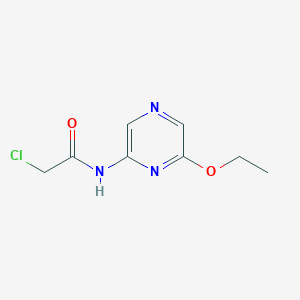

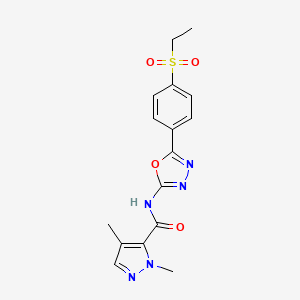

![6-(4-{[(4-cyclohexylphenyl)sulfonyl]amino}phenoxy)-N-ethylnicotinamide](/img/structure/B2909473.png)

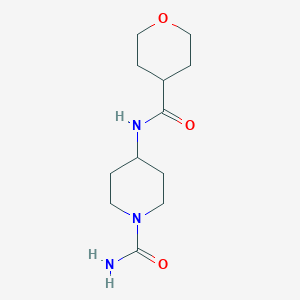

![N-cyclohexyl-N'-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]urea](/img/structure/B2909475.png)

![7-Methyl-1-(3-nitrophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2909487.png)

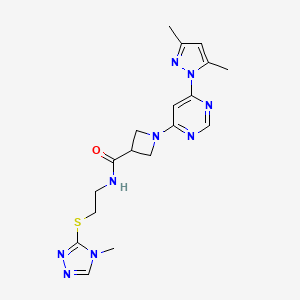

![N-(4-methylphenyl)-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2909491.png)